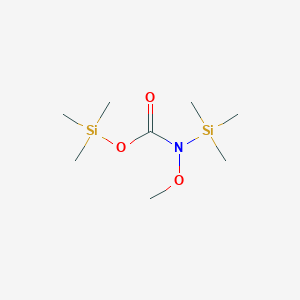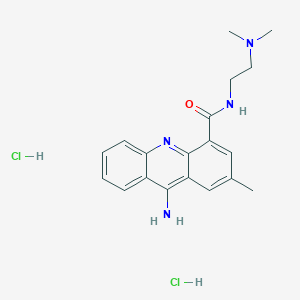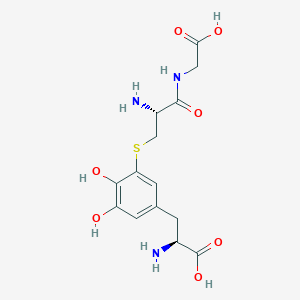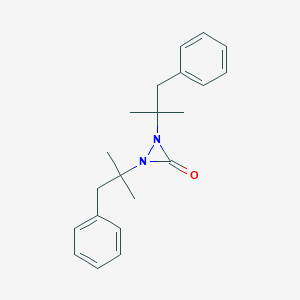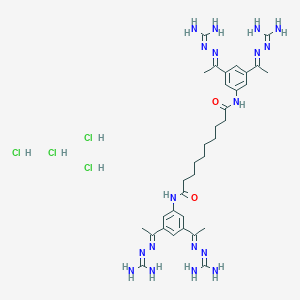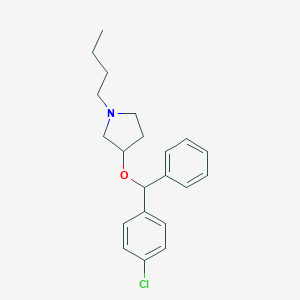
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.
Wirkmechanismus
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine binds to the cannabinoid receptors in the human body, primarily CB1 and CB2 receptors, which are located in the brain, nervous system, and immune system. Upon binding, 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine activates the receptors, leading to the release of various neurotransmitters and other signaling molecules, which modulate various physiological processes.
Biochemische Und Physiologische Effekte
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been shown to have a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the endocannabinoid system in a controlled and precise manner. However, one of the limitations of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine and the endocannabinoid system. One area of research is the development of novel cannabinoid receptor agonists and antagonists, which may have therapeutic applications in the treatment of various diseases. Another area of research is the exploration of the potential role of the endocannabinoid system in the regulation of immune function and inflammation. Additionally, the use of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in combination with other drugs or therapies may lead to the development of new treatment strategies for various diseases.
Synthesemethoden
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is synthesized through a multi-step process that involves the reaction of various chemicals, including pyrrolidine, benzyl chloride, and p-chlorobenzyl chloride. The synthesis method has been extensively studied and optimized to produce high yields of pure 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the molecular mechanisms of cannabinoid receptor activation, as well as to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
102446-17-3 |
|---|---|
Produktname |
3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine |
Molekularformel |
C21H26ClNO |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
1-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine |
InChI |
InChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3 |
InChI-Schlüssel |
LDCAVJYDEQRFHB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyme |
1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)


